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Compound Name: 4-Nitrobenzaldoxime
CAS No.: 3717-19-9
Cat. No.: B3028878
- 7

Executive Summary

4-Nitrobenzaldoxime (CAS: 1129-37-9) is a critical intermediate in the synthesis of
heterocycles and a probe molecule in the study of organophosphate reactivation kinetics.[1][2]
Its structural integrity is defined by the oxime moiety (

) and the para-nitro group, which exerts significant electronic effects on the aromatic system.[2]
This guide provides a rigorous, data-driven analysis of its spectroscopic signature, synthesizing
nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS)
data.[2] The protocols and data presented here serve as a self-validating system for identity
confirmation in pharmaceutical and synthetic research.[1]

Physicochemical Profile
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Property Data

IUPAC Name (E)-4-Nitrobenzaldehyde oxime

Molecular Formula

Molecular Weight 166.13 g/mol
Appearance Light yellow crystalline powder
Melting Point 129-132 °C

Soluble in DMSO, Methanol, Ethanol; Sparingly

Solubilit
y soluble in water

Synthesis & Preparation Context

To understand the spectroscopic impurities often found in crude samples, one must understand
the synthesis. The standard protocol involves the condensation of 4-nitrobenzaldehyde with
hydroxylamine hydrochloride in the presence of a base.[1]
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Figure 1: Synthetic pathway and potential impurities affecting spectroscopic analysis.[2]

Spectroscopic Analysis: The Core Data
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for assessing the isomeric purity (E vs. Z) of the oxime.[1][2] The E-
isomer is thermodynamically favored and typically constitutes >95% of the isolated product.[1]

Experimental Protocol:

¢ Solvent: Dissolve ~10 mg of sample in 0.6 mL of DMSO-d6. (Chloroform-d is less ideal due
to poor solubility).[1][2]

o Reference: Calibrate shifts relative to residual DMSO quintet (

2.50 ppm for

39.5 ppm for
).

e Acquisition: Standard 1D proton (16 scans) and carbon (1024 scans) sequences.[1][2]

NMR Data (400 MHz, DMSO-d6)
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NMR Data (100 MHz, DMSO-d6) Inferred from structural analogs and 4-nitrobenzaldehyde

precursor data.
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~148.0 C-NO2 ]
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[1][2]
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the oxime group.[1][2]

Aromatic carbons meta to nitro
~127.8 C-meta

group.[1]

Aromatic carbons ortho to nitro
~124.0 C-ortho

group.[1]

Expert Insight: The absence of a peak at ~192 ppm confirms the complete conversion of the

aldehyde. If a small singlet appears near 10.1 ppm in the proton spectrum, it indicates residual

starting material.

4.2. Infrared (IR) Spectroscopy

IR is particularly useful for identifying the functional group transformation from carbonyl (

) to oxime (

)-[11[2]

Experimental Protocol:

e Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2]
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¢ Resolution: 4 cm

[1][2]

Key Absorption Bands:

Wavenumber (

Assignment Notes

)

Broad band due to
3200 — 3400 O-H Stretch intermolecular hydrogen

bonding.

Weak, sharp peaks typical of
3050 — 3100 C-H (Ar) Stretch o

aromatic rings.[1][2]

Characteristic oxime band;
1630 — 1650 C=N Stretch

weaker than C=0.

Aromatic ring skeletal
1590 — 1600 C=C (Ar) Stretch o

vibration.

_ Very strong, diagnostic for nitro

1515 - 1525 NO2 Asymmetric

group.[1][Z]

) Strong, diagnostic for nitro

1340 — 1350 NO2 Symmetric

group.[1]

Medium intensity, specific to
900 — 1000 N-O Stretch

oximes.[1]

4.3. Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation
pattern driven by the nitro and oxime groups.[1]

Experimental Protocol:

« lonization: Electron Impact (El) at 70 eV.[1][2]

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitrobenzaldoxime
https://www.researchgate.net/publication/51133494_E-4-Nitro-benzaldehyde_oxime
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitrobenzaldoxime
https://www.researchgate.net/publication/51133494_E-4-Nitro-benzaldehyde_oxime
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitrobenzaldoxime
https://www.researchgate.net/publication/51133494_E-4-Nitro-benzaldehyde_oxime
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitrobenzaldoxime
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitrobenzaldoxime
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitrobenzaldoxime
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitrobenzaldoxime
https://www.researchgate.net/publication/51133494_E-4-Nitro-benzaldehyde_oxime
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

e Inlet: Direct Insertion Probe (DIP) or GC-MS.[1][2]

e Source Temp: 200 °C.

Fragmentation Pathway Analysis: The molecular ion (

) is stable, but the molecule undergoes distinct losses of

, and

Molecular lon (M+)

m/z 166 (100%)

- OH (17)+ NO (30)

- NO2 (46)

[M - OH]+
m/z 149

[M - NOJ+
m/z 136

[M - NO2J+

m/z 120

HCNO

Phenyl Cation
m/z 77

C2H2

C4H3+
m/z 51

Click to download full resolution via product page

Figure 2: Major fragmentation pathways observed in EI-MS for 4-Nitrobenzaldoxime.

Key lons Table:
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miz Intensity (%) Fragment Identity Mechanism

Molecular ion (highly

166 100 (Base) )
stable aromatic).[1][2]
Loss of hydroxyl

149 ~5-10 _ y y
radical from oxime.
Loss of NO;

136 ~10-15 rearrangement of
nitro/oxime.
Loss of nitro group.[1

120 ~6-10 group.[1]

[2]

Phenyl cation
77 ~10-20 (aromatic ring
integrity).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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